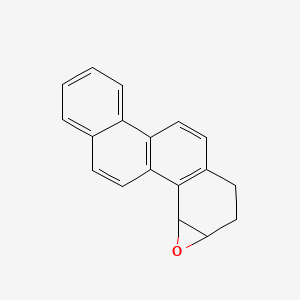

3,4-Epoxy-1,2,3,4-tetrahydrochrysene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Epoxy-1,2,3,4-tetrahydrochrysene, also known as this compound, is a useful research compound. Its molecular formula is C18H14O and its molecular weight is 246.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Mutagenicity Studies

Overview

3,4-Epoxy-1,2,3,4-tetrahydrochrysene is recognized for its significant mutagenic activity. Research indicates that it is one of the most potent chrysene derivatives in terms of mutagenicity, demonstrating a higher activity compared to non-bay-region tetrahydroepoxides.

Key Findings

- In studies involving bacterial strains such as Salmonella typhimurium, this compound exhibited mutagenic effects that were several times more potent than other chrysene derivatives. Specifically, it was found to be six to eighteen times more active than 1,2-epoxy-1,2,3,4-tetrahydrochrysene .

- The compound has been shown to induce tumors in mouse models similarly to chrysene itself. This highlights its relevance in cancer research as a model for understanding the mechanisms of carcinogenesis related to polycyclic aromatic hydrocarbons (PAHs) .

Chemical Synthesis

Building Block in Organic Chemistry

this compound serves as an important intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in further chemical reactions that are valuable in organic synthesis.

Applications in Synthesis

- It can be utilized as a precursor for synthesizing other diol-epoxide compounds that have diverse applications in pharmaceuticals and materials science .

- The compound's dihydroxy derivatives are particularly useful in creating more complex organic molecules through functionalization reactions.

Environmental Research

Toxicological Assessments

The environmental impact of this compound has been a subject of study due to its potential as an environmental contaminant resulting from industrial processes or combustion of organic materials.

Key Research Areas

- Investigations into the degradation pathways of this compound help understand its persistence in the environment and its potential effects on human health and ecosystems.

- Studies have focused on how this compound interacts with biological systems at the molecular level, particularly regarding DNA binding and the resulting implications for mutagenesis .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Amin et al. (1989) | Demonstrated high mutagenicity of 3,4-epoxy derivatives compared to other chrysene derivatives using Salmonella assays. | Supports the use of this compound as a model for studying PAH-induced mutagenesis. |

| Hecht et al. (1980) | Found that this compound induced tumors in mouse skin models at rates comparable to chrysene itself. | Indicates potential carcinogenic risks associated with exposure to this compound. |

| Levin et al. (1990) | Studied the skin tumor-initiating activities of various diol-epoxides including 3,4-dihydrodiol derivatives. | Provides insights into the structure-activity relationships critical for assessing carcinogenicity. |

Eigenschaften

CAS-Nummer |

67694-88-6 |

|---|---|

Molekularformel |

C18H14O |

Molekulargewicht |

246.3 g/mol |

IUPAC-Name |

4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene |

InChI |

InChI=1S/C18H14O/c1-2-4-13-11(3-1)5-9-15-14(13)8-6-12-7-10-16-18(19-16)17(12)15/h1-6,8-9,16,18H,7,10H2 |

InChI-Schlüssel |

QACFNHCNHLHKBN-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C3C1O3)C4=C(C=C2)C5=CC=CC=C5C=C4 |

Kanonische SMILES |

C1CC2=C(C3C1O3)C4=C(C=C2)C5=CC=CC=C5C=C4 |

Key on ui other cas no. |

80433-99-4 80434-00-0 |

Synonyme |

1,2,3,4-tetrahydrochrysene-3,4-epoxide 3,4-epoxy-1,2,3,4-tetrahydrochrysene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.